3-isothiocyanato-N-methylpropanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-isothiocyanato-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-6-5(8)2-3-7-4-9/h2-3H2,1H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIYQKLSBVXOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Context Within Isothiocyanate Chemistry and Biology
The isothiocyanate group (–N=C=S) is a highly reactive functional group known for its presence in a variety of natural and synthetic compounds. rsc.orgchemrxiv.org Isothiocyanates are notably found in cruciferous vegetables like broccoli, cabbage, and kale, where they are stored as stable precursors called glucosinolates. oregonstate.edunih.gov When the plant tissue is damaged, the enzyme myrosinase hydrolyzes the glucosinolates to release isothiocyanates, which often contribute to the characteristic pungent or spicy taste of these vegetables. nih.govmdpi.com
Chemically, the isothiocyanate group is an electrophile, meaning it readily reacts with nucleophiles—electron-rich species. mostwiedzy.pl The carbon atom of the –N=C=S group is susceptible to attack by nucleophiles such as the sulfhydryl (–SH) groups found in the amino acid cysteine and the amine (–NH2) groups in lysine (B10760008). mostwiedzy.pl This reactivity is the basis for many of the biological activities attributed to isothiocyanates. mostwiedzy.plresearchgate.net In biological systems, isothiocyanates can form conjugates with glutathione (B108866), a key cellular antioxidant, which is the first step in their metabolism and eventual excretion. oregonstate.edumostwiedzy.pl
The diverse biological activities of isothiocyanates, including antioxidant, anti-inflammatory, and anticarcinogenic properties, have made them a significant focus of research. mdpi.comnih.gov For instance, compounds like sulforaphane (B1684495) from broccoli and phenethyl isothiocyanate from watercress have been extensively studied for their potential health benefits. oregonstate.edumdpi.com
Significance Within Amide Containing Structures in Academic Research
The second functional group in 3-isothiocyanato-N-methylpropanamide is an N-methylated amide. The amide bond (–C(=O)N–) is one of the most fundamental linkages in organic chemistry and biology. wisdomlib.org It forms the backbone of peptides and proteins, where it is known as the peptide bond, linking amino acids together. organicchemexplained.comlibretexts.org
The stability of the amide bond is a key feature, making it relatively resistant to hydrolysis compared to other carbonyl derivatives like esters. organicchemexplained.com This stability is crucial for maintaining the structural integrity of proteins. libretexts.org Furthermore, the amide group is polar and can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). ontosight.ai This property is vital for establishing the secondary structures of proteins, such as alpha-helices and beta-sheets, and allows amide-containing molecules to interact effectively with biological targets like enzymes and receptors. wisdomlib.orgorganicchemexplained.com
Due to these features, the amide functional group is found in approximately 25% of all known drugs and is a common structural motif in medicinal chemistry. ontosight.ai The N-methylpropanamide portion of the target molecule is a secondary amide, meaning the nitrogen atom is bonded to two carbon atoms. spectroscopyonline.com This specific substitution can influence the molecule's physical properties, such as its conformation and ability to participate in hydrogen bonding, which in turn can affect its biological activity. organicchemexplained.com
Mechanistic Investigations of Biological Activities Mediated by 3 Isothiocyanato N Methylpropanamide Analogues Preclinical Focus
Enzyme Inhibition and Activation Mechanisms
Isothiocyanates (ITCs), the chemical class to which 3-isothiocyanato-N-methylpropanamide belongs, are recognized for their interaction with a variety of enzymes, often leading to inhibition. The underlying mechanism frequently involves the electrophilic nature of the isothiocyanate group (-N=C=S), which can react with nucleophilic residues, such as the sulfhydryl group of cysteine, within the enzyme's active site. This can lead to the formation of a covalent bond, resulting in irreversible or slowly reversible inhibition.
While specific studies on this compound are limited, research on analogous ITCs provides insight into potential mechanisms. For instance, allyl isothiocyanate (AITC) has been shown to inhibit enzymes like thioredoxin reductase and acetate (B1210297) kinase. nih.gov The inhibition of thioredoxin reductase, a key enzyme in cellular redox balance, was observed at concentrations as low as 1 microL/L. nih.gov This suggests that ITCs can act as potent enzyme inhibitors with a multi-targeted mechanism, potentially disrupting various metabolic pathways and cellular structures. nih.gov The interaction is often covalent, leading to what is known as suicide inhibition, where the enzyme is permanently inactivated. youtube.com
The efficiency of enzyme inhibition by ITCs can be influenced by factors such as pH. For example, AITC demonstrates greater antimicrobial activity, and by extension, enzymatic inhibition, at lower pH values. nih.gov
Table 1: Examples of Enzyme Inhibition by Isothiocyanates This table is generated based on data for analogous isothiocyanates and is for illustrative purposes.
| Isothiocyanate Analogue | Target Enzyme | Mechanism of Inhibition | Reference |
| Allyl isothiocyanate (AITC) | Thioredoxin reductase | Covalent modification of active site | nih.gov |
| Allyl isothiocyanate (AITC) | Acetate kinase | Significant inhibition at 10-100 microL/L | nih.gov |
| Phenethyl isothiocyanate (PEITC) | p300/CBP-associated factor (PCAF) | Suppression of expression | nih.gov |
Receptor Interaction and Modulation Studies (e.g., Androgen Receptor, FPR2)
Analogues of this compound have been investigated for their ability to interact with and modulate the function of specific cellular receptors, notably the Androgen Receptor (AR) and the Formyl Peptide Receptor 2 (FPR2).
Androgen Receptor (AR):
A series of aryl isothiocyanato analogues have been developed as selective androgen receptor modulators (SARMs). nih.gov These compounds exhibit strong binding affinities to the AR, with some analogues demonstrating affinities in the nanomolar range. nih.gov The isothiocyanate group in these molecules can form a covalent bond with the receptor, potentially leading to irreversible inhibition of AR signaling. nih.gov This is a unique mechanism for suppressing the proliferation of androgen-dependent prostate cancer cells. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the linker and halogenation of the B-ring of these compounds can significantly influence their binding affinity and selectivity for the AR. nih.gov For example, thioether and ether linkages have been associated with high binding affinities. nih.gov
Formyl Peptide Receptor 2 (FPR2):
FPR2 is a G protein-coupled receptor involved in regulating inflammatory responses. nih.gov It can be activated by a wide range of ligands, leading to either pro-inflammatory or pro-resolving effects. nih.govnih.gov The specific cellular response is dependent on the ligand, its concentration, and the cell type. nih.govnih.gov While direct studies of this compound with FPR2 are not detailed, the anti-inflammatory properties of other isothiocyanates suggest a potential interaction with such immunomodulatory receptors. Agonists of FPR2 have been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. nih.gov
Cellular Pathway Modulation in In Vitro Models
Isothiocyanate compounds, including analogues of this compound, have been shown to modulate a multitude of cellular signaling pathways in various in vitro models. These effects are often linked to their anti-inflammatory, antioxidant, and anticancer properties.
One of the most extensively studied pathways modulated by ITCs is the Nuclear factor-κB (NF-κB) pathway. Sulforaphane (B1684495), a well-known ITC, has been demonstrated to suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov This suppression leads to a downstream reduction in the production of inflammatory mediators such as cytokines, chemokines, and inducible nitric oxide synthase (iNOS). nih.gov
Another critical pathway affected by ITCs is the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. Sulforaphane is a potent activator of Nrf2, a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Activation of Nrf2 by ITCs can enhance the cellular defense against oxidative stress. nih.gov
Furthermore, ITCs can influence mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov For instance, studies have shown that ITCs can inhibit the activity of extracellular-regulated protein kinase (ERK), which in turn can modulate the expression of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. nih.gov
The anticancer effects of ITCs are often attributed to their ability to induce cell cycle arrest and apoptosis. nih.gov Allyl isothiocyanate (AITC), for example, has been shown to modulate signaling pathways related to cell proliferation and survival. nih.gov
Table 2: Cellular Pathways Modulated by Isothiocyanate Analogues in In Vitro Models
| Isothiocyanate Analogue | Cellular Pathway | Effect | Reference |
| Sulforaphane | NF-κB | Suppression of activation | nih.gov |
| Sulforaphane | Nrf2 | Activation | nih.gov |
| Allyl isothiocyanate (AITC), Phenethyl isothiocyanate (PEITC), Sulforaphane | MAPK (ERK) | Inhibition of activity | nih.gov |
| Allyl isothiocyanate (AITC) | Cell Proliferation & Apoptosis | Modulation | nih.gov |
Anti-inflammatory and Immunomodulatory Mechanisms in Preclinical Models
The anti-inflammatory and immunomodulatory activities of isothiocyanates have been demonstrated in various preclinical models. These effects are mediated through the modulation of immune cells and the suppression of inflammatory signaling pathways. nih.gov
In preclinical models of inflammation, ITCs like sulforaphane have been shown to downregulate the expression of pro-inflammatory cytokines and chemokines. nih.gov This leads to a reduction in the infiltration of inflammatory cells, such as leukocytes, to the site of inflammation. mdpi.com For example, in models of lipopolysaccharide (LPS)-induced inflammation, ITCs can decrease the production of key inflammatory mediators like TNF-α and IL-1β. nih.govmdpi.com
The immunomodulatory effects of ITCs extend to their influence on various immune cell types. For instance, sulforaphane has been observed to modulate the function of leucocytes, astrocytes, and glial cells in in vitro models, suggesting a broad impact on the immune response. nih.gov These compounds can also affect the maturation and function of dendritic cells, which play a crucial role in initiating adaptive immune responses. nih.gov
The mechanisms underlying these effects often involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the activation of anti-inflammatory pathways, like the Nrf2 pathway. nih.gov By targeting these central regulatory pathways, ITCs can exert a comprehensive anti-inflammatory and immunomodulatory effect in preclinical settings.
Table 3: Anti-inflammatory Effects of Isothiocyanate Analogues in Preclinical Models
| Isothiocyanate Analogue | Preclinical Model | Key Findings | Reference |
| Sulforaphane | Lipopolysaccharide (LPS)-stimulated cells | Downregulation of pro-inflammatory cytokines (IL-6, IL-1β, MCP-1) | nih.gov |
| Sulforaphane | Various cellular models | Modulation of leucocyte, astrocyte, and glial cell function | nih.gov |
| MR-39 (FPR2 Agonist) | LPS-stimulated organotypic hippocampal cultures | Decrease in pro-inflammatory cytokine expression and release | nih.gov |
Antimicrobial Action Mechanisms Against Pathogens (Non-Human Specific)
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria and fungi. researchgate.net The primary mechanism of action is often attributed to their ability to disrupt cellular membranes and inhibit essential enzymes. nih.gov
The electrophilic nature of the isothiocyanate group allows it to react with cellular components, leading to a loss of membrane integrity. nih.gov This can result in the leakage of intracellular contents and ultimately, cell death. nih.gov Studies with allyl isothiocyanate (AITC) have shown that it can cause damage to the cell membranes of bacteria like E. coli O157:H7, similar to the action of membrane-disrupting antibiotics like polymyxin (B74138) B. nih.gov
In addition to membrane damage, ITCs can inhibit various microbial enzymes. nih.gov This multi-targeted approach makes it more difficult for microbes to develop resistance. The enzymatic inhibition can disrupt critical metabolic pathways necessary for microbial survival. nih.gov
The effectiveness of the antimicrobial action of ITCs can be influenced by their chemical structure. mdpi.com For example, benzyl (B1604629) isothiocyanate (BITC) has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), exhibiting bactericidal activity. mdpi.com The antimicrobial activity of ITCs is also often enhanced in acidic environments. nih.gov
Table 4: Antimicrobial Mechanisms of Isothiocyanate Analogues
| Isothiocyanate Analogue | Pathogen | Mechanism of Action | Reference |
| Allyl isothiocyanate (AITC) | E. coli O157:H7, Salmonella Montevideo, Listeria monocytogenes | Disruption of cell membrane integrity, leakage of cellular metabolites | nih.gov |
| Benzyl isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal, likely involving membrane damage | mdpi.com |
| Phenethyl isothiocyanate (PEITC) | E. coli, P. aeruginosa, S. aureus | Affects cellular membrane integrity | nih.gov |
Applications of 3 Isothiocyanato N Methylpropanamide in Advanced Analytical Chemistry Research
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is employed to modify analytes to improve their chemical or physical properties for analysis. For techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), this often involves attaching a tag that either absorbs UV light, fluoresces, or ionizes more efficiently.
Optimization of Pre-Column Derivatization Techniques
Pre-column derivatization involves reacting the analytes with a reagent before they are introduced into the analytical instrument. The goal of optimization is to achieve a rapid, complete, and reproducible reaction. For an isothiocyanate reagent, key parameters would be systematically varied to find the optimal conditions for forming the thiourea (B124793) derivative. nih.govnih.govspringernature.com This process is crucial for ensuring the accuracy and sensitivity of the analytical method.
An optimization study would typically investigate the following variables:
Reaction Temperature: Higher temperatures can speed up the reaction but may also degrade the analyte or derivative.
Reaction Time: The time required to ensure the reaction has gone to completion.
pH/Solvent: The reaction of an isothiocyanate with an amine is highly dependent on pH, which must be controlled to ensure the amine is in its reactive, non-protonated state.
Reagent Concentration: A sufficient excess of the derivatizing agent is needed to drive the reaction forward.
The results of such an optimization are often presented in tabular form to identify the ideal conditions for the assay.
Table 1: Illustrative Parameters for Optimization of a Hypothetical Pre-Column Derivatization Reaction This table is a conceptual example and does not represent real data for 3-isothiocyanato-N-methylpropanamide.
| Parameter | Range Tested | Optimal Condition | Analyte Class |
| Temperature (°C) | 25 - 80 | 60 | Amino Acids |
| Time (min) | 5 - 60 | 20 | Biogenic Amines |
| pH | 7.5 - 10.0 | 9.0 | Peptides |
| Reagent Molar Excess | 5x - 50x | 20x | Amino Acids |
Development of On-Tissue Derivatization Methods for Imaging Mass Spectrometry
Imaging Mass Spectrometry (IMS) is a powerful technique that maps the spatial distribution of molecules directly on the surface of a biological tissue slice. nih.govulster.ac.uk However, many important small molecules, such as neurotransmitters, are difficult to detect due to their low abundance or poor ionization efficiency. nih.gov
On-tissue derivatization (OTCD) addresses this challenge by applying a derivatizing reagent directly onto the tissue surface. nih.govmdpi.com In the context of an isothiocyanate reagent, it would be sprayed as a fine mist onto a tissue section. The reagent would then react in situ with amine-containing analytes. This chemical tag can significantly enhance the signal intensity of the target molecules in the mass spectrometer, allowing them to be visualized for the first time. researchgate.net This method provides crucial spatial information, linking chemical composition to specific anatomical features within the tissue. nih.govresearchgate.net
Utilizing the Isothiocyanate Functionality in Novel Analytical Methodologies
Beyond its role as a derivatization agent for detection, the reactive nature of the isothiocyanate group can be exploited in other novel analytical methodologies. The ability to form a stable, covalent bond with amines allows it to be used for immobilization and affinity capture.
For example, a compound like this compound could theoretically be bonded to a solid support, such as silica (B1680970) beads or a polymer monolith. This would create a new stationary phase for affinity chromatography. This custom column could then be used to selectively capture and isolate all proteins or peptides that have an accessible N-terminal amine from a complex biological sample, allowing for targeted analysis of specific sub-proteomes. This approach leverages the specific reactivity of the isothiocyanate group to create highly selective analytical tools.
Biochemical and Metabolic Research Involving Isothiocyanates and Propanamides Excluding Human Specific Metabolism
Interplay of Isothiocyanates in Plant and Microbial Metabolic Pathways
Isothiocyanates (ITCs) are well-documented as potent signaling and defense molecules in the plant kingdom, particularly within the Brassicaceae family (e.g., broccoli, kale, and mustard). numberanalytics.comnumberanalytics.com Their metabolic significance is deeply rooted in the "glucosinolate-myrosinase" system, often referred to as the "mustard oil bomb." frontiersin.org
In Plants:
Isothiocyanates are not stored in their active form within intact plant cells. Instead, they exist as precursor molecules called glucosinolates. nih.govmdpi.com These sulfur-containing compounds are physically segregated from the enzyme myrosinase. oregonstate.edu When plant tissue is damaged, for instance by herbivore feeding or pathogen attack, this compartmentalization is disrupted. numberanalytics.comfrontiersin.org Myrosinase then comes into contact with glucosinolates, catalyzing their hydrolysis to produce glucose and an unstable aglycone, which subsequently rearranges to form a variety of products, predominantly isothiocyanates. nih.gov
These newly synthesized isothiocyanates serve as powerful defense compounds. numberanalytics.com Their roles in plant metabolism include:
Antimicrobial and Antifungal Activity: Isothiocyanates exhibit broad-spectrum antimicrobial properties, inhibiting the growth of various plant pathogens. numberanalytics.comnih.gov Their mechanism of action often involves the disruption of microbial cell membranes, interference with metabolic pathways, and induction of oxidative stress. numberanalytics.com
Herbivore Deterrence: The pungent nature of isothiocyanates acts as a feeding deterrent for many generalist herbivores. frontiersin.org For specialist insects that have adapted to feed on glucosinolate-containing plants, the metabolic interplay is more complex, often involving specific detoxification mechanisms. researchgate.net
Intracellular Signaling: Recent research suggests that isothiocyanates like sulforaphane (B1684495) can also act as intracellular signaling molecules in plants, triggering defense responses in undamaged tissues and priming the plant for future attacks. nih.gov
In Microorganisms:
The metabolic interaction of isothiocyanates with microorganisms is multifaceted. Soil and gut microbes have demonstrated the capacity to both degrade and be inhibited by these compounds.
Microbial Metabolism of Glucosinolates: Certain bacteria present in the gut of herbivores and in the soil possess myrosinase-like activity, enabling them to hydrolyze plant-derived glucosinolates to produce isothiocyanates. mdpi.comnih.gov
Antimicrobial Effects: The antimicrobial properties of isothiocyanates extend to a wide range of bacteria and fungi, making them significant in shaping microbial communities in the rhizosphere and in the gut of herbivores. nih.govmdpi.com The effectiveness of different isothiocyanates can vary, with aromatic variants like benzyl (B1604629) isothiocyanate often showing greater potency than aliphatic ones. mdpi.com
Biodegradation: Soil microorganisms are a key factor in the degradation of isothiocyanates. nih.gov This biodegradation is crucial for the turnover of these reactive compounds in the environment. Some bacteria, such as Enterobacter cloacae, have been shown to degrade benzyl isothiocyanate into benzylamine (B48309) and hydrogen sulfide. nih.gov
The following table summarizes the key metabolic roles of isothiocyanates in plants and microbes.
| Organism Group | Metabolic Role of Isothiocyanates | Key Findings |
| Plants | Defense against herbivores and pathogens | Isothiocyanates are produced from glucosinolates upon tissue damage and act as feeding deterrents and antimicrobial agents. numberanalytics.comnumberanalytics.comfrontiersin.org |
| Intracellular signaling | Compounds like sulforaphane can induce defense responses in naive tissues. nih.gov | |
| Microorganisms | Glucosinolate metabolism | Gut and soil bacteria can hydrolyze glucosinolates to form isothiocyanates. mdpi.comnih.gov |
| Antimicrobial action | Isothiocyanates can inhibit the growth of a broad spectrum of bacteria and fungi. nih.govmdpi.com | |
| Biodegradation | Soil microbes play a major role in the breakdown and detoxification of isothiocyanates in the environment. nih.gov |
Biosynthetic Pathways of Related Natural Products Featuring Amide Moieties
The N-methylpropanamide structure in 3-isothiocyanato-N-methylpropanamide points to a biosynthetic origin involving the formation of an amide bond. In nature, the synthesis of amide bonds in secondary metabolites is a fundamental process, particularly in microorganisms, which produce a vast array of bioactive amide-containing compounds. rsc.orgnih.gov
The enzymatic formation of amide bonds typically requires the activation of a carboxylic acid, a thermodynamically unfavorable process. nih.gov Two major ATP-dependent enzymatic strategies are prevalent in the biosynthesis of natural products with amide moieties in non-ribosomal pathways:
Adenylating Enzymes (ANL): This large superfamily of enzymes, which includes nonribosomal peptide synthetase (NRPS) modules, activates a carboxylic acid by converting it to an acyl-adenylate intermediate at the expense of ATP. This activated acyl group is then typically transferred to a carrier protein domain before being condensed with an amine nucleophile to form the amide bond. nih.gov The enzyme TamA from the marine microorganism Pseudoalteromonas tunicata is an example of an adenylating enzyme involved in the biosynthesis of the acylated bipyrrole natural product, tambjamine YP1. nih.gov The catalytic adenylation domain of TamA can be used to generate a variety of fatty N-acyl amides. nih.gov
ATP-Grasp Enzymes: This family of enzymes also utilizes ATP but forms an acyl-phosphate intermediate to activate the carboxylate. nih.gov This activated intermediate then reacts with an amine to form the amide bond. ATP-grasp enzymes are involved in the biosynthesis of a variety of natural products. nih.gov
Microorganisms, including bacteria and fungi, are prolific producers of natural products containing amide bonds. rsc.org These compounds often possess complex structures and diverse biological activities. The biosynthetic pathways for these molecules are typically encoded in gene clusters. researchgate.net
The table below provides examples of enzyme families involved in the biosynthesis of amide-containing natural products.
| Enzyme Family | Mechanism of Action | Examples of Natural Products | Organism Type |
| Adenylating Enzymes (e.g., NRPS) | ATP-dependent formation of an acyl-adenylate intermediate. nih.gov | Tambjamine YP1 nih.gov | Bacteria |
| ATP-Grasp Enzymes | ATP-dependent formation of an acyl-phosphate intermediate. nih.gov | Various peptides and other metabolites nih.gov | Bacteria, Fungi |
Enzyme Systems Governing Isothiocyanate and Amide Biotransformations in Non-Human Organisms
The chemical reactivity of the isothiocyanate group and the stability of the amide bond mean that these functionalities are subject to specific enzymatic transformations in various organisms. These biotransformations are often associated with detoxification or metabolism.
Isothiocyanate Biotransformation:
The primary route for the metabolic detoxification of isothiocyanates in both plants and animals (including insects) is through conjugation with glutathione (B108866) (GSH). nih.govresearchgate.net
Glutathione S-Transferases (GSTs): These enzymes catalyze the nucleophilic attack of the sulfur atom of glutathione on the electrophilic carbon atom of the isothiocyanate group. nih.govnih.gov This reaction forms a dithiocarbamate (B8719985) conjugate. nih.gov In plants, GSTs are involved in the detoxification of both endogenous and exogenous toxic compounds. nih.gov The expression of some plant GSTs is even induced by exposure to isothiocyanates, suggesting a feedback mechanism for detoxification. nih.gov In herbivorous insects that feed on isothiocyanate-producing plants, GST-mediated conjugation is a critical detoxification pathway that allows them to tolerate these defensive compounds. researchgate.net
Isothiocyanate Hydrolases: A more recently discovered class of enzymes, found in gut-associated and plant-pathogenic bacteria, can directly hydrolyze isothiocyanates. ru.nl These metallo-β-lactamase superfamily proteins, also known as SaxA, catalyze the breakdown of isothiocyanates and are thought to play a role in the detoxification of these plant defense compounds by bacteria. ru.nl
Amide Biotransformation:
The amide bond is generally stable, but various enzymes can catalyze its hydrolysis.
Amidases (or Amidohydrolases): This class of enzymes (EC 3.5.1.4) catalyzes the hydrolysis of non-peptide amide bonds to yield a carboxylic acid and ammonia (B1221849) or an amine. nih.gov Amidases are widespread in bacteria, fungi, plants, and animals and show a broad substrate range, acting on aliphatic and aromatic amides. nih.gov In microorganisms, amidases are crucial for utilizing amides as carbon and nitrogen sources. nih.gov
Nitrile Hydratases: These enzymes (EC 4.2.1.84) are found in microorganisms and catalyze the hydration of a nitrile group to form an amide. rsc.org In some metabolic pathways, a nitrile hydratase works in concert with an amidase to convert nitriles first to amides and then to carboxylic acids and ammonia, providing the organism with carbon and nitrogen. rsc.org
The following table summarizes the key enzyme systems involved in the biotransformation of isothiocyanates and amides in non-human organisms.
| Functional Group | Enzyme System | Organism Group | Function |
| Isothiocyanate | Glutathione S-Transferases (GSTs) | Plants, Insects | Detoxification via conjugation with glutathione. nih.govresearchgate.netnih.gov |
| Isothiocyanate Hydrolases (SaxA) | Bacteria | Detoxification via hydrolysis. ru.nl | |
| Amide | Amidases | Microorganisms, Plants | Hydrolysis of the amide bond for metabolism. nih.gov |
| Nitrile Hydratases | Microorganisms | Formation of amides from nitriles. rsc.org |
Computational and Theoretical Studies of 3 Isothiocyanato N Methylpropanamide
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For 3-isothiocyanato-N-methylpropanamide, molecular docking could be employed to screen for potential biological targets by virtually fitting the molecule into the binding sites of various proteins.
Following docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-target complex over time. An MD simulation would model the movements and interactions of every atom in the system, offering a more detailed understanding of the stability of the binding, the conformational changes that may occur, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, studies on other isothiocyanates have used MD simulations to confirm the stability of their interactions with target proteins like cyclooxygenase-2 (COX-2).
Table 1: Potential Molecular Docking Parameters for this compound (Note: This table is hypothetical and for illustrative purposes, as no specific studies have been performed.)
| Parameter | Description |
| Target Proteins | Enzymes (e.g., kinases, proteases), Receptors (e.g., nuclear receptors) |
| Docking Software | AutoDock, Glide, GOLD |
| Scoring Functions | Functions to estimate binding affinity (e.g., -kcal/mol) |
| Key Interactions | Hydrogen bonds with the amide group, covalent interaction via the isothiocyanate group |
Quantum Chemical Calculations for Reaction Energetics and Mechanisms
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These methods can elucidate reaction mechanisms, calculate reaction energies, and predict spectroscopic properties. For this compound, these calculations could be instrumental in understanding its reactivity, particularly the electrophilic nature of the isothiocyanate group (-N=C=S), which is known to react with nucleophiles like the thiol groups of cysteine residues in proteins.
Table 2: Illustrative Quantum Chemical Properties for this compound (Note: This table is hypothetical and for illustrative purposes.)
| Property | Description | Potential Insight |
| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Indicator of chemical reactivity and stability |
| Mulliken Charges | Distribution of electron charge among the atoms | Identifies electrophilic and nucleophilic sites |
| Reaction Pathway Energetics | Energy profile of a chemical reaction | Determines the feasibility and rate of a reaction |
Chemoinformatics Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics involves the use of computational methods to analyze chemical data. One of its key applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
To develop a QSAR model for a class of compounds including this compound, one would first need a dataset of structurally similar molecules with measured biological activity. Various molecular descriptors (e.g., physicochemical properties, topological indices) would then be calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. While no specific QSAR models for this compound are available, general chemoinformatic analyses have been conducted for large sets of isothiocyanates to predict properties like oral absorption and blood-brain barrier permeability. chemrxiv.org
Table 3: Common Molecular Descriptors in QSAR Studies
| Descriptor Type | Examples |
| Electronic | Dipole moment, Partial charges |
| Steric | Molecular volume, Surface area |
| Topological | Connectivity indices, Shape indices |
| Hydrophobic | LogP (octanol-water partition coefficient) |
Future Research Directions and Translational Potential Preclinical and Methodological Focus
Rational Design and Synthesis of Next-Generation Analogues
The advancement of 3-isothiocyanato-N-methylpropanamide from a lead compound to a clinical candidate necessitates a systematic exploration of its structure-activity relationships (SAR). nih.gov The goal of a rational analogue design strategy is to enhance desired pharmacological properties while minimizing potential liabilities. rjpdft.comslideshare.net This can be achieved through targeted modifications of the parent structure. nih.gov
Key strategies for the rational design of next-generation analogues include:
Bioisosteric Replacement: This approach involves substituting specific atoms or functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For this compound, bioisosteric modifications could be explored at various positions.
Conformational Constraint: Introducing rigid structural elements can lock the molecule into a specific conformation that is optimal for binding to its biological target. rjpdft.com This can lead to increased potency and selectivity.
Scaffold Hopping: This strategy involves replacing the central molecular scaffold with a structurally different one while retaining the key pharmacophoric features. This can lead to the discovery of novel intellectual property and potentially improved drug-like properties.
The synthesis of these rationally designed analogues will require a versatile and efficient synthetic toolkit. Recent advancements in the synthesis of isothiocyanates provide a range of methodologies that could be adapted for this purpose. rsc.orgchemrxiv.org These methods often involve the use of modern synthetic reagents and techniques to achieve high yields and purity. mdpi.comnih.gov
A hypothetical exploration of analogue design for this compound is presented in the table below, illustrating potential modifications and their intended outcomes.
| Analogue Series | Modification Strategy | Rationale | Potential Outcome |
| Series A | Bioisosteric replacement of the isothiocyanate group | Modulate reactivity and bioavailability | Altered potency and metabolic stability |
| Series B | Introduction of cyclic constraints in the propane (B168953) linker | Reduce conformational flexibility | Increased target affinity and selectivity |
| Series C | Substitution on the N-methyl group | Explore additional binding interactions | Enhanced potency and target engagement |
Integration with Systems Biology and Multi-Omics Research Paradigms
A comprehensive understanding of the mechanism of action of this compound requires a shift from a single-target focus to a systems-level perspective. ucla.edu The integration of multi-omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide an unbiased and holistic view of the cellular response to the compound. mdpi.comnih.govmdpi.com This approach is crucial for identifying its primary targets, off-target effects, and downstream signaling pathways. nih.gov
A multi-omics workflow to investigate the effects of this compound could involve the following steps:
Transcriptomic Analysis: RNA sequencing (RNA-Seq) can be used to profile changes in gene expression in response to treatment with the compound. This can reveal the key transcriptional networks that are modulated.
Proteomic Analysis: Mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of the observed transcriptomic changes. youtube.com
Metabolomic Analysis: By profiling the changes in endogenous metabolites, it is possible to understand how the compound perturbs cellular metabolism and identify key metabolic pathways that are affected.
The integration of these multi-omics datasets can help to construct a comprehensive model of the compound's mechanism of action and may reveal novel biomarkers for assessing its activity. nih.gov An example of the types of data that could be generated from such a study is shown in the table below.
| Omics Platform | Key Findings | Biological Interpretation |
| Transcriptomics | Upregulation of genes involved in oxidative stress response | Implication of redox modulation in the compound's activity |
| Proteomics | Altered levels of proteins in the apoptosis pathway | Suggests a pro-apoptotic mechanism of action |
| Metabolomics | Depletion of intracellular glutathione (B108866) levels | Corroborates the involvement of oxidative stress |
Advancements in Scalable and Sustainable Synthetic Methodologies
For this compound to be a viable therapeutic candidate, the development of a scalable and sustainable synthetic route is essential. researchgate.net Traditional methods for the synthesis of isothiocyanates often rely on hazardous reagents and generate significant waste. nih.govrsc.org Green chemistry principles should be applied to develop a more environmentally friendly and cost-effective manufacturing process. nih.gov
Potential areas for improvement in the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water or bio-derived solvents.
Catalytic Methods: Employing catalytic methods to reduce the amount of reagents needed and to improve reaction efficiency.
Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer improved safety, scalability, and process control.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net
A comparison of a hypothetical traditional synthetic route with a potential green alternative is presented in the table below.
| Parameter | Traditional Synthesis | Green Synthesis |
| Reagents | Use of thiophosgene (B130339), a highly toxic reagent | Utilization of a less hazardous thiocarbonyl transfer reagent |
| Solvents | Chlorinated solvents | Aqueous or bio-based solvents |
| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, reduced waste streams |
| Process | Batch processing | Continuous flow synthesis |
By focusing on these future research directions, the preclinical development of this compound can be significantly advanced, paving the way for its potential translation into a clinically useful therapeutic agent.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-isothiocyanato-N-methylpropanamide to ensure high purity and yield?
- Methodological Answer : Utilize multi-step protocols involving nucleophilic substitution and isothiocyanate introduction. Control reaction conditions (e.g., anhydrous environment, 0–5°C for isothiocyanate coupling) to minimize side reactions. Monitor purity via thin-layer chromatography (TLC) and confirm structure with (δ 1.2–1.4 ppm for methyl groups, δ 3.3–3.5 ppm for N-methyl) and IR (2050–2100 cm for isothiocyanate stretch) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Combine spectroscopic methods:
- NMR : Assign protons near the isothiocyanate group (δ 3.8–4.2 ppm) and amide carbonyl (δ 165–170 ppm in ).
- Mass Spectrometry : Confirm molecular ion ([M+H]) using high-resolution MS (HRMS).
- Elemental Analysis : Validate C, H, N, S content to confirm stoichiometry .
Q. How does the reactivity of the isothiocyanate group influence downstream functionalization?
- Methodological Answer : The isothiocyanate group undergoes nucleophilic additions (e.g., with amines to form thioureas or thiosemicarbazides). Optimize solvent polarity (e.g., DMF for polar intermediates) and stoichiometry (1:1.2 molar ratio for amine coupling) to maximize efficiency. Track reaction progress via IR loss of the isothiocyanate peak .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically modifying the propanamide backbone (e.g., substituting N-methyl with bulkier groups). Use in vitro assays (e.g., enzyme inhibition kinetics) to correlate structural changes with activity. Address discrepancies via meta-analysis of dose-response curves and statistical validation (e.g., ANOVA for IC variations) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map binding affinities. Parameterize the isothiocyanate group using quantum mechanical calculations (DFT at B3LYP/6-31G* level). Validate predictions with experimental SPR (surface plasmon resonance) binding data .
Q. What experimental designs mitigate instability of the isothiocyanate group under physiological conditions?
- Methodological Answer : Stabilize the compound via pH control (buffer at pH 6.5–7.4) or encapsulation in liposomes. Assess degradation kinetics using HPLC-UV (monitor thiocyanate byproduct at 254 nm). Compare stability in serum vs. saline using accelerated stability testing .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer : Implement quality-by-design (QbD) principles by varying catalysts (e.g., triethylamine vs. DBU) and reaction times. Use design-of-experiments (DoE) software (e.g., JMP) to identify critical parameters (e.g., temperature, solvent purity). Report yield ranges (e.g., 65–78%) with standard deviations in publications .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Methodological Answer : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves. Calculate IC values with 95% confidence intervals. Use Kolmogorov-Smirnov tests to compare distributions across cell lines (e.g., HeLa vs. HEK293) .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
